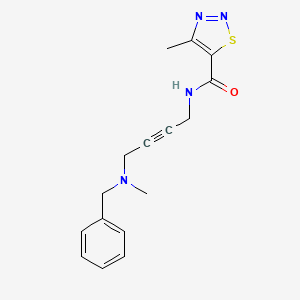

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-13-15(22-19-18-13)16(21)17-10-6-7-11-20(2)12-14-8-4-3-5-9-14/h3-5,8-9H,10-12H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHIPDNZMFDLIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC#CCN(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

- Thiadiazole ring : Known for its biological activity.

- Carboxamide group : Enhances solubility and biological interaction.

- Benzyl(methyl)amino group : Contributes to binding affinity with biological targets.

Molecular Formula

Molecular Weight

337.44 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Binding : It may interact with cellular receptors, modulating signal transduction pathways critical for cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that thiadiazole derivatives can induce programmed cell death in cancer cells without affecting normal cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- In vitro studies using MTT assays demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HT-29), and leukemia (K562) cells. IC50 values ranged from 4.37 µg/mL to 25.75 µM depending on the specific derivative tested .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 7.4 |

| Compound B | HT-29 | 8.0 |

| Compound C | K562 | 25.75 |

Anti-inflammatory Activity

In addition to anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that certain derivatives can reduce inflammation markers significantly when tested against bovine serum albumin denaturation assays .

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives:

- Study on Thiadiazole Derivatives : Researchers synthesized various thiadiazole derivatives and evaluated their antibacterial and anti-inflammatory activities. Compounds were found to inhibit growth against drug-resistant bacterial strains .

- Cytotoxicity Evaluation : A review compiled data on multiple thiadiazole derivatives demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .

- Mechanistic Insights : Molecular docking studies revealed that these compounds could effectively bind to target proteins involved in tumorigenesis, providing insights into their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are used to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Studies have shown that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Target Organism | Activity |

|---|---|---|

| Example A | E. coli | Moderate |

| Example B | S. aureus | High |

Anticancer Activity

This compound has shown potential in inhibiting cancer cell proliferation. In vitro studies using human cancer cell lines (e.g., MCF7 for breast cancer) have demonstrated that this compound can induce apoptosis and inhibit tumor growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Apoptosis induction |

| A549 | 12 | Cell cycle arrest |

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies

Several studies have highlighted the effectiveness of thiadiazole compounds in clinical settings:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of thiadiazole derivatives for their anticancer activity against various cell lines. The results indicated that compounds similar to N-(4-(benzyl(methyl)amino)but-2-yn-1-y)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibited significant cytotoxicity against MCF7 cells with an IC50 value lower than established chemotherapeutics .

Case Study 2: Antimicrobial Resistance

Research focusing on antimicrobial resistance demonstrated that thiadiazole derivatives could overcome resistance mechanisms in bacteria. Compounds were tested against resistant strains of Staphylococcus aureus and showed promising results in restoring sensitivity to conventional antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Tiadinil (TDL)

Structure : N-(3-Chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide .

Key Differences :

- Substituent : TDL has a 3-chloro-4-methylphenyl group attached to the carboxamide, while the target compound uses a propargylamine-benzyl(methyl) side chain.

- Bioactivity : TDL is a systemic acquired resistance (SAR) activator in plants, lacking direct antimicrobial activity. Its metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), is responsible for SAR induction . In contrast, the target compound’s alkyne side chain may target enzymes or receptors in mammalian systems, such as calcium channels or neurotransmitter pathways.

2.2. BTP-2

Structure : N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide .

Key Differences :

- Substituent : BTP-2 features a phenyl ring substituted with a bis-trifluoromethyl pyrazole group.

- Bioactivity : BTP-2 inhibits calcium release-activated calcium (CRAC) channels, reducing TLR4-mediated ROS generation and lung injury . The target compound’s propargylamine group may confer distinct pharmacokinetic properties, such as improved blood-brain barrier penetration, making it relevant for neurological targets.

2.3. N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide

Structure : Thiazole core with a 4-pyridinyl group at position 2 and a 4-bromophenyl carboxamide .

Key Differences :

- Core Heterocycle : This compound uses a thiazole ring instead of a thiadiazole , altering electronic properties and hydrogen-bonding capacity.

- Bioactivity : Thiazole derivatives often exhibit antimicrobial or anticancer activity. The pyridinyl group may enhance metal-chelating properties, unlike the target compound’s alkyne side chain.

2.4. N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Structure : Dual thiadiazole system with a cyclobutyl substituent .

Key Differences :

- Dual Heterocycles : The presence of two thiadiazole rings may increase metabolic stability but reduce solubility compared to the target compound’s single thiadiazole-propargylamine design.

Structural and Functional Analysis Table

Research Implications

- Target Compound Advantages : The propargylamine side chain may enhance rigidity and target selectivity compared to phenyl or pyrazole substituents in analogues. Its alkyne group could also serve as a click chemistry handle for bioconjugation .

- Limitations: Potential synthetic challenges in introducing the benzyl(methyl)amino-propargyl group, which may require specialized coupling reagents (e.g., EDCI/HOBt) .

Q & A

Q. What are the key considerations in designing a synthetic route for N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

Synthesis of this compound requires a multi-step approach, typically involving:

- Functional group compatibility : The alkyne, benzyl(methyl)amine, and thiadiazole-carboxamide moieties must be introduced sequentially to avoid undesired side reactions .

- Cyclization conditions : Cyclization of intermediates (e.g., using iodine and triethylamine in DMF) is critical for thiadiazole ring formation, with careful monitoring of sulfur elimination .

- Solvent selection : Polar aprotic solvents like acetonitrile or DMF are preferred for high-yield reactions .

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

- 1H/13C NMR : To verify connectivity of the alkyne, benzyl(methyl)amino group, and thiadiazole ring. Aromatic protons in the benzyl group should appear as a multiplet (~7.2–7.4 ppm), while the methyl group on the thiadiazole resonates near 2.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous structural determination, especially if polymorphism or stereochemical ambiguity arises .

Q. How is the compound’s purity assessed during synthesis?

- HPLC with UV detection : Reverse-phase columns (C18) and gradients of acetonitrile/water are used to quantify impurities.

- TLC monitoring : Silica gel plates with fluorescent indicators track reaction progress .

- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?

- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, antimicrobial studies should use CLSI/M07-A9 guidelines .

- Structure-activity relationship (SAR) analysis : Compare analogs with modified substituents (e.g., replacing benzyl with biphenyl) to isolate functional group contributions .

- Metabolic stability assays : Evaluate if conflicting in vitro/in vivo results arise from rapid hepatic clearance .

Q. What strategies optimize reaction conditions for scalable synthesis?

- Design of Experiments (DoE) : Use statistical models to optimize variables like temperature, solvent ratio, and catalyst loading. For example, microwave-assisted synthesis reduces reaction times from hours to minutes .

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., alkyne functionalization) .

- Catalyst screening : Triethylamine or DMAP may enhance carboxamide coupling efficiency .

Q. How is computational chemistry applied to study this compound’s mechanism of action?

- Molecular docking : Predict binding affinity to targets like EGFR or COX-2 using AutoDock Vina. The thiadiazole ring often interacts with hydrophobic enzyme pockets .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .

- DFT calculations : Analyze electron density maps to explain reactivity patterns (e.g., nucleophilic attack at the thiadiazole C5 position) .

Q. What methodologies elucidate the compound’s pharmacokinetic properties?

- In vitro ADME assays :

- Microsomal stability : Incubate with liver microsomes to measure CYP450-mediated degradation .

- Caco-2 permeability : Assess intestinal absorption potential .

- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction .

Data Analysis and Interpretation

Q. How are structure-activity relationships (SARs) systematically investigated?

- Analog synthesis : Prepare derivatives with variations in:

- Alkyne chain length : Test but-2-yn-1-yl vs. prop-1-yn-1-yl substituents .

- Benzyl group substitution : Introduce electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups .

- Biological testing : Corrogate IC50 values (e.g., antitumor activity against MCF-7 cells) with structural features .

Q. How should researchers address low yields in the final cyclization step?

- Byproduct analysis : Use LC-MS to identify if sulfur elimination is incomplete or if dimerization occurs .

- Alternative cyclizing agents : Replace iodine with PCl5 or POCl3 to improve regioselectivity .

- Temperature optimization : Lower temperatures (e.g., 0–5°C) may suppress side reactions during cyclization .

Biological Activity Profiling

Q. What in vitro models are suitable for evaluating antitumor potential?

- Cell viability assays : MTT or SRB assays on NCI-60 cancer cell lines, with doxorubicin as a positive control .

- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates .

- Kinase inhibition screening : Use ADP-Glo™ assays for EGFR, VEGFR, and BRAF kinases .

Q. How is antimicrobial activity tested against resistant strains?

- Broth microdilution : Determine MIC against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .

- Biofilm disruption assays : Quantify reduction in biofilm biomass using crystal violet staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.